molecular formula C10H16N4O B2758331 N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide CAS No. 1803597-48-9

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide

Cat. No. B2758331
CAS RN: 1803597-48-9
M. Wt: 208.265
InChI Key: ITZKOXSWMWGCGW-UHFFFAOYSA-N
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Description

“N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide” is a chemical compound that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of “N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide” likely includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions involving “N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide” are not available in the search results.

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs. Over the last five years, more than 7000 piperidine-related papers have been published, highlighting its significance in medicinal chemistry .

Synthesis Methods: Efficient and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including intra- and intermolecular reactions. These methods involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The goal is to provide suitable substrates for the synthesis of biologically active piperidines .

Analgesics and Pain Management

Certain piperidine derivatives exhibit analgesic properties. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrated good analgesic activity comparable to or superior to paracetamol .

Cardiovascular Applications

Certain piperidine-containing compounds interact with cardiovascular receptors. Investigations focus on their vasodilatory effects and potential use in managing cardiovascular conditions.

properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZKOXSWMWGCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NN=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide

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